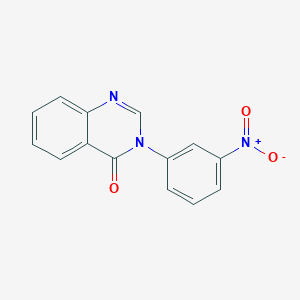

3-(3-Nitrophenyl)quinazolin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

201161-27-5 |

|---|---|

Molecular Formula |

C14H9N3O3 |

Molecular Weight |

267.24g/mol |

IUPAC Name |

3-(3-nitrophenyl)quinazolin-4-one |

InChI |

InChI=1S/C14H9N3O3/c18-14-12-6-1-2-7-13(12)15-9-16(14)10-4-3-5-11(8-10)17(19)20/h1-9H |

InChI Key |

OXJYBDFFUYVPMH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

solubility |

3.8 [ug/mL] |

Origin of Product |

United States |

Synthesis and Characterization of 3 3 Nitrophenyl Quinazolin 4 One

The synthesis of 3-(3-nitrophenyl)quinazolin-4-one and its derivatives is a key area of investigation. One documented method involves the reaction of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one with monoethanolamine in dry benzene (B151609) under reflux conditions. tandfonline.com This reaction yields 3-(2-hydroxyethyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one. tandfonline.com Another approach describes the synthesis of 2-methyl-3-(4-nitrophenyl)-4-oxo-3,4-dihydroquinazoline. acs.org

Characterization of these compounds is typically achieved through various spectroscopic techniques. For instance, the structure of 2-methyl-3-(4-nitrophenyl)-4-oxo-3,4-dihydroquinazoline was confirmed using 1H NMR spectroscopy, which showed characteristic peaks for the aromatic protons and the methyl group. acs.org

Computational and Theoretical Investigations of 3 3 Nitrophenyl Quinazolin 4 One and Quinazolinone Analogs

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. sapub.org By calculating the electron density, DFT can predict a variety of molecular properties, offering a deeper understanding of the intrinsic characteristics of compounds like 3-(3-Nitrophenyl)quinazolin-4-one and its analogs.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are critical in determining the chemical reactivity and kinetic stability of a compound. frontiersin.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. tandfonline.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a particularly important descriptor. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to promote an electron from the HOMO to the LUMO. mdpi.com Conversely, a larger energy gap indicates higher kinetic stability and lower reactivity. nih.gov For quinazolinone derivatives, DFT calculations have been employed to determine these values. For instance, studies on various quinazolinone analogs have shown that the distribution of HOMO and LUMO can be influenced by the nature and position of substituents on the quinazolinone core. tandfonline.comajol.info In many cases, the HOMO is located over the quinazolinone ring system, while the LUMO may be distributed across different parts of the molecule depending on the specific substituents. sapub.orgmdpi.com

Table 1: Frontier Molecular Orbital Energies for Illustrative Quinazolinone Analogs

| Compound/Analog | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| Analog 1 | -6.2 | -1.5 | 4.7 | ajol.info |

| Analog 2 | -5.9 | -1.2 | 4.7 | ajol.info |

| Analog 3 (Catechol derivative) | -5.45 | -1.67 | 3.78 | mdpi.com |

| Analog 4 (Catechol derivative) | -5.59 | -1.67 | 3.92 | mdpi.com |

| S-substituted 2-mercaptoquinazolin-4(3H)-one | -0.3125 | --- | --- | tandfonline.com |

Note: The values presented are for illustrative purposes and represent different quinazolinone analogs studied in the literature. Specific values for this compound would require a dedicated DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sapub.orgnih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge distribution. Red areas correspond to regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. nih.gov

For quinazolinone derivatives, MEP analysis helps to identify the most reactive sites. researchgate.net Studies on various analogs have shown that the negative potential is often localized on the oxygen and nitrogen atoms of the quinazolinone ring, indicating these are likely sites for electrophilic interaction. nih.gov The specific charge distribution for this compound would be influenced by the electron-withdrawing nitro group on the phenyl ring, which would affect the electrostatic potential across the entire molecule.

Dipole Moment and Polarizability Calculations

Polarizability, on the other hand, describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. rnlkwc.ac.in DFT calculations can provide accurate values for both dipole moment and polarizability. For quinazolinone analogs, these properties have been calculated to understand their relationship with biological activity. For example, a comparative study on 2- and 4-quinazolinone isomers revealed significant differences in their dipole moments, which correlated with their observed reactivity.

Table 2: Calculated Dipole Moment and Polarizability for Quinazolinone Isomers

| Isomer | Dipole Moment (Debye) | Mean Polarizability (a.u.) | Calculation Level |

| 2-Quinazolinone | 6.4687 | 110.202 | B3LYP/6-311++G(d,p) |

| 4-Quinazolinone | 1.4611 | 107.663 | B3LYP/6-311++G(d,p) |

Source:

Molecular Modeling and Simulation Methodologies

Beyond quantum chemical calculations, molecular modeling and simulation techniques are employed to predict how this compound and its analogs might interact with biological targets and to develop models that correlate their structure with their activity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. scholarsresearchlibrary.com This method is instrumental in drug discovery for identifying potential binding modes and estimating the strength of the ligand-target interaction, often expressed as a docking score or binding energy. dergipark.org.trijpsdronline.com

Numerous docking studies have been performed on quinazolinone derivatives against a variety of biological targets, including enzymes like epidermal growth factor receptor (EGFR) kinase and carbonic anhydrase. ijpsdronline.comorientjchem.orgmanipal.edu These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinazolinone scaffold and the amino acid residues in the protein's active site. scholarsresearchlibrary.com For instance, the quinazolinone ring is often involved in hydrophobic interactions, while the carbonyl oxygen can act as a hydrogen bond acceptor. scholarsresearchlibrary.comorientjchem.org Docking simulations of this compound would help to hypothesize its binding mode within a specific target protein, providing a rationale for its biological activity and a basis for designing more potent analogs.

Table 3: Illustrative Molecular Docking Results for Quinazolinone Analogs against Various Targets

| Target Protein | PDB ID | Quinazolinone Analog | Docking Score/Binding Energy (kcal/mol) | Key Interactions Noted | Source |

| EGFR Kinase Domain | 1M17 | Analog BSQ1 | -76.56 (Dock Score) | Favorable molecular interactions | manipal.edu |

| EGFR (T790M mutant) | 5Y9T | Chalcone-Quinazolinone C19 | -45.44 (Binding Energy, KJ/mol) | Pi-sigma, Pi-anion, Pi-alkyl bonds | orientjchem.org |

| Carbonic Anhydrase II | --- | Ligand 4t | Lower Dock Score (indicates higher affinity) | Hydrophobic and hydrogen bond contacts | ijpsdronline.com |

| Dihydrofolate Reductase (DHFR) | --- | Compound 3d | Good correlation with experimental activity | Electron-withdrawing group interactions | nih.gov |

| GABAA Receptor | 4COF | Analog D19 | -8.6 | Strong binding affinity | ijprajournal.com |

Note: Docking scores and binding energies are software-dependent and are presented for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ufv.br 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), further refine this by considering the 3D properties of molecules. acs.org

QSAR studies on quinazolinone derivatives have been successful in developing predictive models for various activities, including anticonvulsant, anticancer, and antimicrobial effects. ufv.bracs.orgnih.gov These models are built using a set of known active compounds (a training set) and are validated using an external set of compounds (a test set). The resulting models are characterized by statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive correlation coefficient for the test set (R²pred). ufv.brresearchgate.net These models identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are crucial for the observed biological activity. ufv.brresearchgate.net A QSAR study incorporating this compound would help to quantify the contribution of its specific structural features to its activity and to predict the activity of novel, related compounds.

Table 4: Statistical Parameters from a QSAR Study on Quinazolinone Derivatives with Anticonvulsant Activity

| Parameter | Value |

| R² (determination coefficient) | 0.899 |

| R²adj (adjusted determination coefficient) | 0.888 |

| Q² (leave-one-out cross-validated) | 0.866 |

| R²pred (for the test set) | 0.7406 |

| F (variance ratio) | 82.03 |

Source: ufv.brresearchgate.net

2D-QSAR Methodologies for Structural Descriptors

Two-dimensional quantitative structure-activity relationship (2D-QSAR) studies are instrumental in identifying the key structural features that influence the biological activity of quinazolinone derivatives. These methodologies establish a mathematical relationship between the biological activity of a series of compounds and their physicochemical or structural descriptors.

In a notable 2D-QSAR study on a series of quinazolinonyl derivatives with anticonvulsant activity, researchers used principal component regression (PCR) coupled with a stepwise forward-backward variable selection method. japer.in The resulting model demonstrated good statistical significance with a squared correlation coefficient (r²) of 0.6109, a cross-validated r² (q²) of 0.5487, and a predictive r² (pred_r²) of 0.6188. japer.in This model highlighted the importance of electronic and topological features in determining the anticonvulsant activity of these compounds. japer.in

Another 2D-QSAR analysis was performed on novel quinazolinone derivatives to explore their antitubercular activity. scholarsresearchlibrary.comscholarsresearchlibrary.com Using multiple linear regression (MLR) analysis, this study indicated that descriptors such as logP, ovality, bend energy, and partition coefficient play a significant role in the antitubercular activity of these compounds. scholarsresearchlibrary.comscholarsresearchlibrary.com The data from such studies are valuable for designing more potent substituted quinazolinone derivatives. scholarsresearchlibrary.comscholarsresearchlibrary.com

Furthermore, 2D-QSAR studies on 4-anilino quinazoline (B50416) derivatives as tyrosine kinase (EGFR) inhibitors have also been conducted. chalcogen.ro A training set of 42 molecules was used to generate a QSAR model with a high correlation coefficient (r²) of 0.912 and a significant cross-validated correlation coefficient (q²) of 0.800. chalcogen.ro The major contributing descriptors in this model were found to be estate number, electro-topological state indices, and the count of bromine and chlorine atoms, among others. chalcogen.ro

The following table summarizes the key findings from various 2D-QSAR studies on quinazolinone analogs:

| Biological Activity | QSAR Method | Key Descriptors | Reference |

| Anticonvulsant | PCR, Stepwise forward-backward | Electronic and topological features | japer.in |

| Antitubercular | MLR | logP, ovality, bend energy, partition coefficient | scholarsresearchlibrary.comscholarsresearchlibrary.com |

| Tyrosine Kinase (EGFR) Inhibition | MLR | Estate number, Electro-topological state indices, Halogen count | chalcogen.ro |

| Histamine H3 Receptor Inverse Agonism | MLR | Topological parameters (Balaban index, Harary index), Thermodynamic descriptors (refractive index, dreiding energy), logP | asianpubs.org |

3D-QSAR Approaches for Spatial Relationships

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies provide a more detailed understanding of the spatial arrangement of molecular features that are critical for biological activity. These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties.

A 3D-QSAR study on quinazolinone derivatives containing hydrazone structural units as antitumor agents resulted in a robust CoMFA model. rsc.org This model was used to guide the future design of more potent antitumor compounds. rsc.org Similarly, 3D-QSAR studies on iodinated 4-(3H)-quinazolinones as dihydrofolate reductase (DHFR) inhibitors revealed that electron-withdrawing and lipophilic groups at the para-position of the phenyl ring, along with hydrophobic interactions of the quinazolinone ring, are important for activity. nih.gov

In another study, 3D-QSAR models were developed for quinazolinone scaffold-based derivatives as PI3Kδ inhibitors. rsc.org The CoMFA and CoMSIA models showed good reliability and predictive ability, with contour maps indicating that the bioactivity is most affected by electrostatic and hydrophobic fields. rsc.org These findings were consistent with molecular docking and molecular dynamics simulations. rsc.org

The following table presents a summary of findings from 3D-QSAR studies on various quinazolinone analogs:

| Biological Activity | 3D-QSAR Method | Key Findings from Contour Maps | Reference |

| Antitumor | CoMFA | Guided structural modifications for improved activity. | rsc.org |

| DHFR Inhibition | CoMFA | Favorable regions for electron-withdrawing and lipophilic groups on the phenyl ring. | nih.gov |

| PI3Kδ Inhibition | CoMFA, CoMSIA | Bioactivity is significantly influenced by electrostatic and hydrophobic fields. | rsc.org |

| EGFR Inhibition | CoMFA, CoMSIA | Provided insights for designing more potent inhibitors. | unar.ac.idresearchgate.net |

| Osteosarcoma Inhibition | CoMSIA | Electrostatic field contributes most to the compound activity. | frontiersin.org |

Conformational Analysis and Molecular Geometry Determination (e.g., X-ray Crystallographic Data Correlation)

The three-dimensional structure of a molecule is fundamental to its interaction with biological targets. Conformational analysis and molecular geometry determination, often through X-ray crystallography, provide precise information about the spatial arrangement of atoms and functional groups.

X-ray crystallographic analysis of quinazolinone derivatives has revealed important conformational preferences. For instance, the crystal structure of 2-[2-(1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone showed an extended conformation with the indole (B1671886) and quinazolinone rings in an antiperiplanar arrangement. nih.gov In contrast, a less active analog adopted a folded conformation with a synclinal orientation. nih.gov However, computational calculations suggested that the energy difference between these conformations is small, indicating that other factors like steric interactions might be more critical for receptor affinity. nih.gov

Recent studies have reported the synthesis and X-ray crystal structures of several new quinazolinone derivatives, confirming their molecular geometries. mdpi.comnih.govresearchgate.net For example, the crystal structure of a novel pyrazol-quinazolinone compound was determined to validate its structure. mdpi.comresearchgate.net Similarly, the chemical structure of a quinazolinone derivative bearing a 1,2,4-triazolo[3,4-b] japer.inrsc.orgnih.govthiadiazole scaffold was unequivocally verified by single-crystal X-ray diffraction analysis. nih.gov

The table below provides examples of quinazolinone derivatives whose structures have been determined by X-ray crystallography:

| Compound | Key Structural Feature | Reference |

| 2-[2-(1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone | Extended conformation with antiperiplanar arrangement of rings | nih.gov |

| Novel pyrazol-quinazolinone | Confirmed molecular structure | mdpi.comresearchgate.net |

| Quinazolinone with 1,2,4-triazolo[3,4-b] japer.inrsc.orgnih.govthiadiazole scaffold | Verified chemical structure | nih.gov |

| 2-amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one | Explored crystal structure | researchgate.net |

| 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one | Explored crystal structure | researchgate.net |

| N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)benzamide | Explored crystal structure | researchgate.net |

Pharmacophore Modeling for Molecular Feature Identification

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules with desired activities.

Pharmacophore models have been successfully developed for various classes of quinazolinone derivatives. For example, a pharmacophore model for quinazolinone derivatives as PI3Kδ inhibitors was constructed, which, in conjunction with 3D-QSAR and molecular docking, helped in understanding the structure-activity relationships and designing new potent analogs. rsc.org

In a study on quinazolinone derivatives as inhibitors of the meningoencephalitis-causing amoeba Naegleria fowleri, a pharmacophore model was established based on a large dataset of 88 compounds. nih.gov This model, which identified key structural features for antiamoebic activity, will guide further optimization of the quinazolinone scaffold. nih.gov The quinazolinone nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, making pharmacophore modeling a particularly valuable tool. nih.govjazindia.com

The following table highlights key aspects of pharmacophore modeling for quinazolinone analogs:

| Target/Activity | Key Pharmacophoric Features | Reference |

| PI3Kδ Inhibition | Combination of electrostatic, hydrophobic, and hydrogen bonding features | rsc.org |

| Naegleria fowleri Inhibition | Specific 3D arrangement of features identified from 88 analogs | nih.gov |

| General Pharmacophore | The quinazolinone scaffold itself is a key pharmacophore. | nih.govjazindia.com |

Structural Diversification and Derivatization Strategies for Quinazolinones, Emphasizing the Nitrophenyl Moiety

Strategic Functionalization of the Quinazolinone Core (e.g., at Positions 2, 3, and 4)

The quinazolinone ring system presents three primary positions for functionalization: C2, N3, and C4. Structure-activity relationship (SAR) studies have demonstrated that substitutions at these sites can significantly influence the compound's characteristics. acs.orgnih.gov

Position 2: The C2 position is often a target for introducing a wide range of substituents. A common synthetic route involves the cyclocondensation of anthranilic acid derivatives. For instance, using N-acylanthranilic acids can introduce alkyl or aryl groups at C2. google.com Knoevenagel condensation of 2-methyl substituted quinazolinones with various aldehydes is another frequently used method to prepare 2-styryl substituted derivatives. researchgate.net

Position 4: The carbonyl group at C4 is a key feature of the quinazolinone scaffold. While less commonly modified than positions 2 and 3, it can be converted to a thione (thioquinazolinone) or an imine. The carbonyl oxygen and the adjacent N3 nitrogen can also act as coordination sites for metal ions. nih.gov

A general three-step synthesis to create variants involves cyclizing an anthranilic acid, followed by reactions to modify the different positions on the quinazolinone core. acs.orgnih.gov

Incorporation of Diverse Substituents, Including Substituted Nitrophenyl Groups

The introduction of various substituents onto the quinazolinone scaffold, especially on the phenyl ring at the N3 position, is a primary strategy for diversification. The nitrophenyl group is of particular interest due to the electronic properties of the nitro (NO₂) substituent.

The synthesis of 3-(3-nitrophenyl)quinazolin-4-one and its analogues allows for the exploration of how different electronic and steric properties affect the molecule. For example, derivatives can be synthesized with various groups on the phenyl ring, such as: google.comgoogle.com

Cyano groups (e.g., 4-cyanophenyl)

Alkyl groups (e.g., 4-methylphenyl, 2,4-dimethylphenyl)

Alkoxy groups (e.g., 4-methoxyphenyl, 2,6-dimethoxyphenyl)

Furthermore, the nitro group itself can be a point of modification. For instance, the reduction of the nitro group in 2-(4-nitrophenyl)quinazoline-4(3H)-one yields the corresponding 2-(4-aminophenyl)quinazoline-4(3H)-one, providing a functional group for further derivatization. arabjchem.org Specific examples of synthesized compounds include 5,6,7-trihydroxy-2-(3-nitrophenyl)quinazolin-4(3H)-one, which highlights how the core quinazolinone structure can also be heavily functionalized. nih.gov

| Parent Compound | Substituent Group | Resulting Derivative Class | Reference |

|---|---|---|---|

| Quinazolin-4-one | 3-Nitrophenyl | 3-Aryl-quinazolinones | google.com |

| Quinazolin-4-one | 4-Cyanophenyl | 3-Aryl-quinazolinones | google.com |

| Quinazolin-4-one | 4-Methylphenyl | 3-Aryl-quinazolinones | google.com |

| 2-(4-Nitrophenyl)quinazolin-4(3H)-one | Amino (from Nitro reduction) | 2-Aminophenyl-quinazolinones | arabjchem.org |

| 2-(3-Nitrophenyl)quinazolin-4(3H)-one | 5,6,7-Trihydroxy | Polyhydroxylated quinazolinones | nih.gov |

Molecular Hybridization Approaches for Scaffold Optimization

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. rsc.org This approach has been widely applied to the quinazolinone scaffold to create hybrid compounds with potentially enhanced or novel properties. nih.gov

Key examples of this strategy include:

Triazole Hybrids: Triazole moieties have been linked to the quinazolinone core, often through a thioacetamido linker. nih.govrsc.org These hybrids are synthesized by reacting 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives with a triazolethiol. rsc.org

Pyrazole (B372694) Hybrids: Quinazolinone structural units have been connected to pyrazole-containing fragments. In one study, a series of quinazolinone-containing pyrazole carboxamide derivatives were synthesized to explore their biological activities. nih.gov

Benzimidazole (B57391) Hybrids: Novel hybrids have been created by linking benzimidazole and quinazoline (B50416) moieties, with substitutions of various secondary amines to study the effects of different electronic properties. ekb.eg

Isatin (B1672199) Hybrids: The combination of isatin and quinazoline scaffolds has led to the synthesis of new hybrid molecules. ekb.eg

This hybridization approach creates complex molecules with diverse structural features, expanding the chemical space accessible from the quinazolinone template. rsc.org

| Quinazolinone Core | Hybridized Moiety | Linkage Type | Reference |

|---|---|---|---|

| Quinazolinone | Triazole | 2-Thioacetamido | nih.govrsc.org |

| Quinazolinone | Pyrazole | Carboxamide | nih.gov |

| Quinazoline | Benzimidazole | Amine | ekb.eg |

| Quinazoline | Isatin | Direct linkage | ekb.eg |

Synthesis of Fused Heterocyclic Quinazolinone Derivatives

Another advanced derivatization strategy involves the synthesis of fused heterocyclic systems, where another ring is annulated onto the quinazolinone scaffold. This creates more rigid and structurally complex molecules.

A notable example is the synthesis of oxazole/thiazole rings fused to amino quinazolinones. A general synthetic route starts with 3-amino-2-(4-chloro-3-nitrophenyl) quinazolin-4(3H)-one. This intermediate is then reacted with chloroacetylchloride to form an acetamide (B32628) derivative. The final fused compounds are synthesized by reacting this derivative with various ureas or thioureas, often under microwave irradiation to improve reaction times and yields. Similarly, benzimidazo-quinazolinones can be prepared through multicomponent reactions involving aromatic aldehydes, 2-aminobenzimidazole, and dimedone. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These methods provide access to a variety of novel polycyclic heterocyclic systems based on the quinazolinone structure.

Formation of Metal-Ligand Complexes with Quinazolinone Derivatives

Quinazolinone derivatives, particularly those with Schiff base modifications, can act as effective ligands for coordinating with various metal ions. The nitrogen and oxygen atoms within the quinazolinone structure provide ideal donor sites for complexation. mdpi.comorientjchem.org

Researchers have successfully synthesized and characterized a range of metal complexes using quinazolinone-derived ligands. nih.gov

Ligand Synthesis: Schiff base ligands are commonly prepared by reacting a 3-amino-quinazolinone derivative with an aldehyde or ketone. mdpi.comorientjchem.org For example, 3-amino-2-methyl-4(3H)-quinazolinone can be reacted with 3-hydroxybenzaldehyde. nih.gov

Complex Formation: These ligands are then reacted with various metal salts to form stable complexes. Metals such as Copper(II), Nickel(II), Zinc(II), Cadmium(II), and Cobalt(II) have been used. nih.govorientjchem.org

Coordination: Characterization studies have shown that the ligands often coordinate to the metal center in a bidentate or tridentate fashion. nih.govrsc.org For instance, a common coordination mode involves the lactam oxygen of the quinazolinone ring and the azomethine nitrogen of the Schiff base linker. nih.gov

The formation of these metal-ligand complexes significantly diversifies the structural and electronic properties of the parent quinazolinone compounds. mdpi.com

| Quinazolinone Ligand Type | Metal Ion | Coordination Mode | Reference |

|---|---|---|---|

| Schiff Base of 3-amino-2-methyl-4(3H)-quinazolinone | Cd(II), Ni(II), Zn(II), Cu(II) | Bidentate (via lactam O and azomethine N) | nih.gov |

| Schiff Base of 3-amino-quinazolinone | Cu(II) | Not specified | mdpi.com |

| Halogenated 2-pyridinyl-methylene-4-hydrazone quinazoline | Mn(II), Ni(II), Cu(II), Zn(II), Cd(II) | Tridentate (via quinazoline N1, hydrazine (B178648) N4, pyridine (B92270) N5) | rsc.org |

| Schiff Base of quinazolinone | Co(II), Ni(II), Cu(II), Zn(II) | Not specified | orientjchem.org |

Advanced Research Applications and Prospective Directions

Development of Quinazolinone-Based Chemical Biology Probes

The inherent biological compatibility and favorable photophysical properties of the quinazolinone core have made it an attractive scaffold for the development of chemical biology probes. rsc.orgd-nb.info These molecular tools are designed to detect and visualize specific analytes, biomolecules, or cellular processes with high sensitivity and selectivity.

A notable example closely related to the nitrophenyl-substituted theme is the development of 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) as a turn-on fluorescent probe for carbon monoxide (CO). nih.govmdpi.com In its native state, NPQ is non-fluorescent. However, upon reaction with CO, the nitro group is reduced to an amino group, forming the highly fluorescent 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ), which emits a strong green fluorescence. nih.gov This "turn-on" mechanism allows for the sensitive detection of CO, a crucial gasotransmitter with dual toxic and physiological roles. mdpi.com The probe demonstrated a low limit of detection (0.73 µM) and was successfully applied to detect gaseous CO using a test paper format. mdpi.com

Beyond small molecules, quinazolinone-based probes have been engineered to target complex biological macromolecules. Researchers have developed fluorescent probes for α1-adrenergic receptors (α1-ARs), which are important G protein-coupled receptors (GPCRs). nih.gov These probes conjugate a quinazoline (B50416) pharmacophore, known to bind α1-ARs, with a fluorophore like coumarin (B35378) or fluorescein, enabling visualization of the receptors in subcellular localization imaging. nih.gov Furthermore, medicinal chemistry efforts have led to the discovery of ML336, a quinazolinone-based inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV). This first-in-class probe demonstrated potent, low nanomolar inhibition of VEEV-induced cytopathic effects, highlighting the scaffold's utility in developing antiviral agents and probes to study viral replication. nih.gov

Exploration of Quinazolinones in Functional Materials Science

The unique electronic and structural features of the quinazolinone ring system have spurred its exploration in the field of functional materials science, particularly for applications requiring specific optical properties.

Luminescent Properties of Quinazolinone Structures

Quinazolinone derivatives are recognized as a promising class of luminescent materials. rsc.orgresearchgate.net The core scaffold itself can act as a fluorophore, and its photophysical properties can be finely tuned by introducing various substituents. urfu.ru For instance, the parent quinazolin-4(3H)-one molecule exhibits promising fluorescence with a quantum yield of 71% in toluene. urfu.ru

The introduction of different functional groups significantly impacts their luminescent behavior. Studies on 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones show fluorescence in the blue-green region with quantum yields reaching as high as 89% for certain derivatives in toluene. researchgate.net The formation of boron difluoride (BF2) complexes with 2-(2-Hydroxyphenyl)quinazolin-4(3H)-ones is another strategy to enhance luminescence, with some complexes showing increased quantum yields compared to their parent ligands. urfu.ruresearchgate.net These properties make quinazolinones potential building blocks for organic light-emitting diodes (OLEDs) and other optical materials. urfu.ru

| Quinazolinone Derivative | Quantum Yield (%) | Solvent/State | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one | 71 | Toluene | urfu.ru |

| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | 89 | Toluene | researchgate.net |

| 2-(2-Hydroxyphenyl)quinazolin-4(3H)-one | 24 | Not Specified | urfu.ru |

| 2-(2-Hydroxy-4-methoxyphenyl)quinazolin-4(3H)-one | 70 | Not Specified | urfu.ru |

Applications in Bioimaging as Fluorescent Probes

Leveraging their excellent luminescence, biocompatibility, and low toxicity, quinazolinone derivatives have been successfully employed as fluorescent probes for bioimaging. rsc.orgd-nb.info These probes enable real-time visualization of biological processes within living cells.

A quinazolinone-based turn-on fluorescent probe was developed for the highly selective monitoring of hypochlorite (B82951) (ClO⁻), a reactive oxygen species. researchgate.net The probe showed a distinct change from weak to strong fluorescence upon interaction with ClO⁻, with a very low detection limit of 11.4 nM. Crucially, it was successfully used for imaging ClO⁻ in living cells. researchgate.net Other designs include environment-sensitive dyes that exhibit solvatochromic fluorescence, making them suitable for both one-photon and two-photon bioimaging. researchgate.net The development of probes for specific biological targets, such as the α1-adrenergic receptors mentioned previously, further underscores the versatility of the quinazolinone scaffold in cellular imaging applications. nih.gov

Design and Synthesis of Chiral Ligands Utilizing the Quinazolinone Scaffold

The rigid, heterocyclic structure of quinazolinone serves as an excellent scaffold for the design and synthesis of chiral ligands for asymmetric catalysis. mdpi.combohrium.com These ligands are crucial for controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Researchers have synthesized a range of chiral quinazolinol ligands and successfully applied them in catalytic asymmetric reactions. thieme-connect.comatauni.edu.tr For example, these ligands have been used in the asymmetric phenylation of aryl aldehydes and the asymmetric epoxidation of chalcones, achieving high yields (up to 98%) and excellent enantioselectivities (up to 95% ee). thieme-connect.com

Another significant area is the development of axially chiral quinazolinones. mdpi.combohrium.com These molecules possess chirality due to restricted rotation around a C-N, N-N, or C-C bond, and they have emerged as a promising class of ligands. mdpi.com The synthesis of atropisomeric 2,2'-disubstituted-3,3'-quinazolin-4,4'-diones represents a novel class of molecules with potential applications as chiral auxiliaries in asymmetric synthesis. cardiff.ac.ukgrafiati.com The development of these chiral ligands expands the toolkit available to synthetic chemists for creating complex, stereodefined molecules.

| Ligand Type | Asymmetric Reaction | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Chiral Quinazolinol Ligands | Phenylation of Aryl Aldehydes | Up to 95% | thieme-connect.com |

| Chiral Quinazolinol Ligands | Epoxidation of Chalcones | Up to 95% | thieme-connect.com |

| Quinazolinone-based Aziridine Diols | Ethylation of Aldehydes | Outstanding enantioselectivities | researchgate.net |

| N-N Axially Chiral Quinazolinones | Organocatalytic N-acylation | 85% to 97% | mdpi.com |

Emerging Methodologies and Future Research Directions in Quinazolinone Chemistry

The field of quinazolinone chemistry is continually evolving, driven by the development of novel synthetic methods and the pursuit of new applications.

Emerging Synthetic Methodologies

Traditional syntheses of quinazolinones are being supplemented and replaced by more efficient, selective, and environmentally friendly catalytic methodologies. rsc.org Recent advances include:

Metal-Catalyzed Reactions: Transition metals like palladium, copper, rhodium, and iridium are widely used to catalyze the formation of the quinazolinone ring system. rsc.orgmdpi.com These methods often involve domino or multi-component reactions, which increase efficiency by forming multiple bonds in a single operation. rsc.org Copper-catalyzed domino synthesis and palladium-catalyzed carbonylations are prominent examples. rsc.org

C-H Functionalization: Direct C-H bond activation and amination is a powerful, atom-economical strategy for synthesizing quinazolinones and their fused derivatives, avoiding the need for pre-functionalized starting materials. nih.gov

Green Chemistry Approaches: To address environmental concerns, new methods are being developed that utilize microwave assistance, ultrasound promotion, or nanocatalysts. ujpronline.comujpronline.comtandfonline.com These techniques can lead to shorter reaction times, higher yields, and milder reaction conditions. mdpi.com Metal- and oxidant-free reactions, such as those catalyzed by phosphoric acid, represent another step towards more sustainable synthesis. nih.govmdpi.com

Future Research Directions

Future research in quinazolinone chemistry is poised to move in several exciting directions:

Enhanced Synthetic Efficiency: A primary goal is the development of even more efficient and sustainable synthetic strategies. This includes exploring biosynthetic approaches using microorganisms or enzymes, which offer high selectivity under mild conditions. nih.gov

Computational and Targeted Design: The integration of computational chemistry and machine learning will play a larger role in the rational design of quinazolinone derivatives with specific, enhanced biological activities or material properties. nih.gov This will facilitate the targeted synthesis of molecules for applications ranging from specific anticancer agents to tailored functional materials. nih.govrsc.org

Exploration of Structural Diversity: There is significant room to expand the structural diversity of quinazolinones. rsc.org The synthesis and application of novel scaffolds, such as axially chiral quinazolinones, will continue to be a major research focus, with potential applications in asymmetric catalysis and the fabrication of advanced functional materials. mdpi.combohrium.com

Advanced Materials and Probes: The excellent luminescent properties of the quinazolinone core will be further exploited to create sophisticated chemical probes for complex biological questions and to develop new classes of organic functional materials for optoelectronic applications. rsc.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.